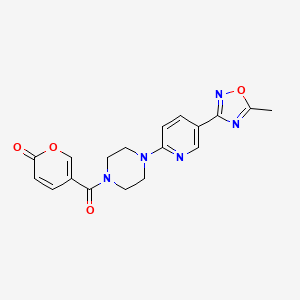

5-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-2H-pyran-2-one

Description

The compound 5-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-2H-pyran-2-one features a pyran-2-one core linked via a piperazine-carbonyl bridge to a pyridine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety. Its molecular formula is C₁₉H₁₈N₄O₄ (MW: 366.37 g/mol).

Propriétés

IUPAC Name |

5-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4/c1-12-20-17(21-27-12)13-2-4-15(19-10-13)22-6-8-23(9-7-22)18(25)14-3-5-16(24)26-11-14/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXVVNFVDJPLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=COC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-2H-pyran-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure incorporating a pyridine ring, piperazine moiety, and oxadiazole group. Its molecular formula is C₁₅H₁₈N₄O₃, with a molecular weight of approximately 302.33 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have been shown to inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Methyl-1,2,4-oxadiazol derivatives | MCF-7 (Breast Cancer) | < 30 | Induction of apoptosis |

| 5-Methyl-1,2,4-oxadiazol derivatives | HeLa (Cervical Cancer) | < 25 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may act through apoptosis induction and cell cycle modulation .

Antimicrobial Activity

Compounds similar to 5-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-2H-pyran-2-one have demonstrated notable antimicrobial effects against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate the potential for developing this compound as an antimicrobial agent .

Neuroprotective Effects

The neuroprotective properties of similar compounds have also been investigated. For instance, certain derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds with a similar structure to 5-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-2H-pyran-2-one exhibited significant cytotoxicity against MDA-MB-231 cells with IC50 values ranging from 20 to 30 µM.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of oxadiazole derivatives against multi-drug resistant strains. The study found that certain derivatives effectively inhibited bacterial growth at low concentrations, suggesting their potential as therapeutic agents for treating infections caused by resistant strains.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Key Observations :

- The target compound’s pyran-2-one core distinguishes it from pyridinone or pyrazole derivatives (e.g., ), which may influence solubility and target selectivity.

- Piperazine-carbonyl groups are conserved across these compounds, suggesting this motif is critical for scaffold rigidity and interactions with biological targets .

1,2,4-Oxadiazole-Containing Compounds

Table 2: Oxadiazole-Based Analogues

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.